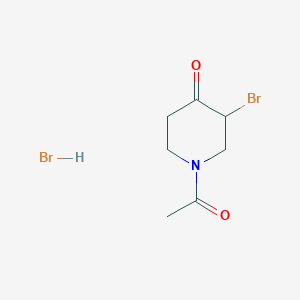

1-Acetyl-3-bromopiperidin-4-one hydrobromide

CAS No.:

Cat. No.: VC13588982

Molecular Formula: C7H11Br2NO2

Molecular Weight: 300.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11Br2NO2 |

|---|---|

| Molecular Weight | 300.98 g/mol |

| IUPAC Name | 1-acetyl-3-bromopiperidin-4-one;hydrobromide |

| Standard InChI | InChI=1S/C7H10BrNO2.BrH/c1-5(10)9-3-2-7(11)6(8)4-9;/h6H,2-4H2,1H3;1H |

| Standard InChI Key | DBRVCEPCQLYMGA-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC(=O)C(C1)Br.Br |

| Canonical SMILES | CC(=O)N1CCC(=O)C(C1)Br.Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

1-Acetyl-3-bromopiperidin-4-one hydrobromide features a six-membered piperidine ring with the following substituents:

-

An acetyl group () at the nitrogen atom (position 1).

-

A bromine atom at position 3.

-

A ketone group () at position 4.

The hydrobromide salt form enhances its stability and solubility in polar solvents such as water and ethanol .

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 300.98 g/mol | |

| Melting Point | Not explicitly reported | – |

| Solubility | Soluble in ethanol, DMSO | |

| Storage Conditions | 2–8°C, dry environment |

The compound’s bromine and acetyl groups influence its electronic properties, making it susceptible to nucleophilic substitution and condensation reactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves bromination of N-acetyl-4-piperidone (CAS: 61892-80-6) using bromine () in chloroform () at 0°C to room temperature . The reaction proceeds via electrophilic aromatic substitution, yielding 1-acetyl-3-bromo-4-piperidone, which is subsequently treated with hydrobromic acid () to form the hydrobromide salt .

Key Reaction Steps:

-

Bromination:

-

Salt Formation:

Optimization and Yield

-

Solvent Choice: Ethanol is preferred for its ability to dissolve both reactants and products, achieving yields >80% .

-

Temperature Control: Exothermic reactions require gradual heating to prevent decomposition .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound is a precursor for:

-

Anticancer Agents: Functionalization at the bromine site enables coupling with aryl groups to target tubulin polymerization .

-

Central Nervous System (CNS) Drugs: Piperidine derivatives are explored for dopamine receptor modulation .

Case Study: NICz Scaffold Development

In a 2016 study, 1-acetyl-3-bromopiperidin-4-one hydrobromide was used to synthesize N-heterocyclic carbazole (NICz) derivatives via Buchwald-Hartwig amination. These compounds demonstrated luminescent properties and potential in organic light-emitting diodes (OLEDs) .

| Hazard Statement | Code | Precautions |

|---|---|---|

| Harmful if swallowed | H302 | Avoid ingestion |

| Skin irritation | H315 | Use gloves and protective clothing |

| Eye irritation | H319 | Wear safety goggles |

| Respiratory irritation | H335 | Use in ventilated areas |

Comparative Analysis of Piperidine Derivatives

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromopiperidin-4-one hydrobromide | No acetyl group; simpler structure | Lower cytotoxicity (IC₅₀ > 200 μM) |

| 1-Acetylpiperidin-4-one | Lacks bromine; ketone retained | Intermediate in anticonvulsants |

| N-Benzoyl-3-bromopiperidin-4-one | Benzoyl instead of acetyl group | Enhanced kinase inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume